molecular formula C15H16BrN3O2S B2958838 2-bromo-5-methoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide CAS No. 1797861-54-1

2-bromo-5-methoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide

Cat. No. B2958838
CAS RN: 1797861-54-1
M. Wt: 382.28
InChI Key: URCUXQSENBYYMJ-UHFFFAOYSA-N
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Description

“2-bromo-5-methoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide” is a chemical compound with a thiazole moiety . Thiazole is an important heterocycle in the world of chemistry, consisting of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Synthesis Analysis

The synthesis of thiazole-bearing compounds has been a focus for medicinal chemists . A novel group of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues have been produced via the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in EtOH, which resulted in the formation of an ester compound during the early stage of synthesis .


Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Chemical Reactions Analysis

Due to its aromaticity, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Scientific Research Applications

Antimicrobial Applications

The thiazole moiety present in F6445-1394 has been associated with potent antimicrobial properties. Compounds with similar structures have shown inhibitory activity against various microbial strains, which could make F6445-1394 a candidate for developing new antimicrobial agents .

Anti-Inflammatory and Analgesic Potential

Derivatives of thiazole-containing compounds have demonstrated significant anti-inflammatory and analgesic activities. F6445-1394 may potentially be used in the treatment of inflammatory diseases and as a pain reliever with a lower ulcerogenic index compared to traditional medications .

Mechanism of Action

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

properties

IUPAC Name

2-bromo-5-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O2S/c1-21-11-2-3-13(16)12(8-11)14(20)18-10-4-6-19(9-10)15-17-5-7-22-15/h2-3,5,7-8,10H,4,6,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCUXQSENBYYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NC2CCN(C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-5-methoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide

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